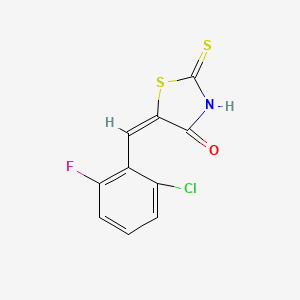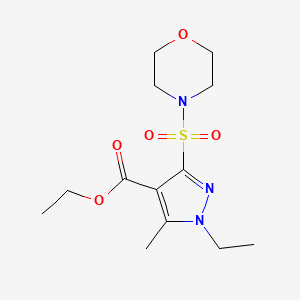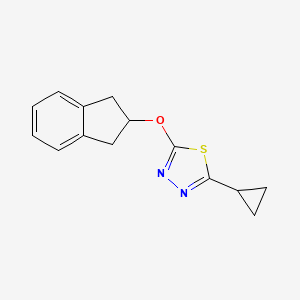![molecular formula C17H22ClN5OS B2491822 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide CAS No. 577763-56-5](/img/structure/B2491822.png)
2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis The synthesis of related triazole compounds involves the condensation of triazole thiol with chloroacetamide derivatives in the presence of anhydrous potassium carbonate. This process has been utilized to synthesize a variety of compounds exhibiting significant biological activities, including antibacterial, antifungal, and antituberculosis properties. For example, a series of acetamide derivatives were synthesized by reacting 4-phenyl-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol with 2-Chloro-N-(aryl)acetamide, indicating a method that might be applicable for synthesizing the target compound (MahyavanshiJyotindra et al., 2011).
Molecular Structure Analysis Crystal structure analyses of similar compounds, such as N-(4-(3-cyclohexyl-5-methyl-2,4-dioxoimidazolidin-1-ylsulfonyl)phenyl)acetamide, have been performed to understand the molecular configuration, demonstrating the importance of structural elucidation in determining the activity and properties of such compounds (Xiao-Qing Cai et al., 2009).
Chemical Reactions and Properties Triazole compounds exhibit a wide range of chemical reactivity, which is crucial for their biological activities. For instance, derivatives of 4H-1,2,4-triazole have been studied for their antiviral and virucidal activities, highlighting the significance of chemical properties in their pharmacological potential (Wujec et al., 2011).
Physical Properties Analysis The synthesis and study of compounds like the target molecule involve analyzing their physical properties, such as solubility, melting points, and crystallinity, which are essential for determining their suitability for further applications. This aspect of research is often coupled with spectral analysis (IR, NMR) for structure verification (Subasri et al., 2016).
Chemical Properties Analysis The chemical properties, such as reactivity with other molecules, stability, and degradation pathways, are crucial for understanding the behavior of triazole compounds in biological systems. Studies often involve exploring the reactivity of these compounds under various conditions to identify potential applications or limitations (Orek et al., 2012).
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Potential
The compound "2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide" is part of a broader class of chemicals that include derivatives of 1,2,4-triazol, known for their synthetic and pharmacological potential. Research has been conducted on various derivatives to explore their biological activities, including anti-exudative properties. For instance, derivatives of 1,2,4-triazol have shown significant synthetic and pharmacological potential, leading to the synthesis of new compounds with potential biological activities. In one study, 24 compounds were synthesized, including 4 pyroline derivatives of 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-il)-sulfanyl)-N-acetamides, with 91% showing anti-exudative properties and 5 compounds surpassing the reference drug in anti-exudative activity, suggesting a promising avenue for further investigation into their analgesic activities (Chalenko et al., 2019).
Structural Analysis and Antimicrobial Screening
In another aspect, the structural elucidation of related compounds has provided insights into their potential applications. For example, the crystal structure of a related compound was established, offering a foundation for understanding the molecular configuration and its implications for biological activity. This structural knowledge contributes to the development of new drugs with improved efficacy and reduced toxicity. Additionally, derivatives of 1,2,4-triazole have been synthesized and subjected to antimicrobial screening, revealing a range of activities that could inform the development of new antimicrobial agents (Xiao-Qing Cai et al., 2009).
Antiviral and Virucidal Activity
Moreover, the antiviral and virucidal activities of 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives have been assessed, highlighting the potential of these compounds in reducing viral replication. This research demonstrates the versatility of 1,2,4-triazole derivatives in addressing various pathogens, further supporting the exploration of "2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide" for potential antiviral applications (Wujec et al., 2011).
Eigenschaften
IUPAC Name |
2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN5OS/c1-11-7-8-13(18)9-14(11)20-15(24)10-25-17-22-21-16(23(17)19)12-5-3-2-4-6-12/h7-9,12H,2-6,10,19H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDTVVVFDSYDAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1,3-Benzodioxol-5-yl)-4-[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2491739.png)
![4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2491740.png)
![N-(4-chlorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide](/img/structure/B2491741.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2491745.png)
![5-methyl-N-(3-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2491746.png)
![N-(2,3-dimethoxyphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2491747.png)
![N-{2-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide](/img/structure/B2491752.png)


![6-Hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2491759.png)
![4-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(ethylsulfonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2491760.png)

